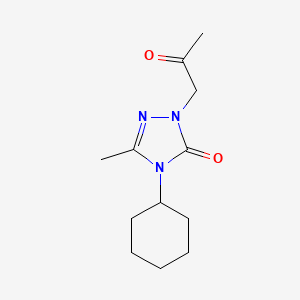

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a synthetic organic compound belonging to the class of triazoles. Triazoles are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound, with its unique structure, offers potential for various chemical reactions and applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds.

Introduction of the Cyclohexyl Group: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

Methylation: The methyl group is typically introduced through methylation reactions using methyl iodide or similar reagents.

Addition of the Oxopropyl Group: The oxopropyl group can be added through acylation reactions using acyl chlorides or anhydrides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and oxopropyl groups, leading to the formation of corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can convert the oxopropyl group to an alcohol or even further to a hydrocarbon chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

Substitution: Halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions to achieve substitution reactions.

Major Products

Oxidation: Products include alcohols, ketones, and carboxylic acids.

Reduction: Products include alcohols and hydrocarbons.

Substitution: Products vary depending on the substituents introduced, potentially leading to a wide range of derivatives with different properties.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the effects of triazole derivatives on biological systems. It may serve as a lead compound for the development of new drugs with potential antimicrobial, antifungal, or anticancer activities.

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. Triazole derivatives are known for their pharmacological properties, and this compound could contribute to the development of new medications.

Industry

In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various industrial processes.

Mecanismo De Acción

The mechanism of action of 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The triazole ring can form hydrogen bonds and other interactions with biological targets, influencing their function. The cyclohexyl and oxopropyl groups may enhance the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazole

- 4-cyclohexyl-3-methyl-1-(2-hydroxypropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one

- 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-1,2,4-triazol-3-one

Uniqueness

Compared to similar compounds, 4-cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is unique due to the specific arrangement of its functional groups

Actividad Biológica

4-Cyclohexyl-3-methyl-1-(2-oxopropyl)-4,5-dihydro-1H-1,2,4-triazol-5-one is a compound of interest due to its potential biological activities. This triazole derivative exhibits various pharmacological effects, particularly in antimicrobial and antifungal domains. Understanding its biological activity is crucial for evaluating its therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₂H₁₉N₃O₂

- Molecular Weight : 237.30 g/mol

- CAS Number : 2197637-92-4

Antimicrobial Activity

Research indicates that this compound and its metal complexes demonstrate significant antimicrobial properties. A study explored its coordination with copper(II) ions, revealing the following Minimum Inhibitory Concentrations (MIC) against various pathogens:

| Pathogen | MIC (µg/mL) | Activity Level |

|---|---|---|

| Candida albicans | 500 | Moderate |

| Other Candida spp. | ≥1000 | Mild or No Activity |

| Gram-positive bacteria | ≥1000 | Mild or No Activity |

The results suggest that the compound has moderate activity against Candida albicans, while showing limited effectiveness against other strains and gram-positive bacteria .

The biological activity of this triazole derivative may be attributed to its ability to interfere with fungal cell wall synthesis and function. Triazoles generally inhibit the enzyme lanosterol demethylase, crucial for ergosterol biosynthesis in fungi, thereby compromising cell membrane integrity .

Case Studies

A notable case study involved the synthesis and evaluation of various triazole derivatives for their antimicrobial properties. The study highlighted that modifications to the triazole ring could enhance bioactivity. Specifically, the introduction of cyclohexyl and oxopropyl groups was found to improve interaction with microbial targets, leading to increased potency against Candida species .

Comparative Analysis

A comparative analysis of similar triazole compounds reveals varying degrees of biological activity. For instance:

| Compound | MIC (µg/mL) | Activity Level |

|---|---|---|

| 4-Cyclohexyl-3-methyl derivative | 500 | Moderate |

| Other triazole derivatives | Varies | Mild to Moderate |

This comparison underscores the importance of structural modifications in enhancing the biological efficacy of triazole derivatives .

Propiedades

IUPAC Name |

4-cyclohexyl-5-methyl-2-(2-oxopropyl)-1,2,4-triazol-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2/c1-9(16)8-14-12(17)15(10(2)13-14)11-6-4-3-5-7-11/h11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCFMXRLTKCBKPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)N1C2CCCCC2)CC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.